L-Proline, L-methionyl-L-methionyl-L-arginyl-L-valyl-L-alanyl-L-prolyl-
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Overview
Description
L-Proline, L-methionyl-L-methionyl-L-arginyl-L-valyl-L-alanyl-L-prolyl- is a peptide composed of seven amino acids: L-Proline, L-methionine, L-arginine, L-valine, and L-alanine. Peptides like this one are essential in various biological processes, including protein synthesis, enzyme function, and cellular signaling. Each amino acid in this peptide contributes unique properties that influence its overall structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Proline, L-methionyl-L-methionyl-L-arginyl-L-valyl-L-alanyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Carboxyl Group: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Peptides like L-Proline, L-methionyl-L-methionyl-L-arginyl-L-valyl-L-alanyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis often involves the use of specific primers and DNA polymerases.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Peptides like L-Proline, L-methionyl-L-methionyl-L-arginyl-L-valyl-L-alanyl-L-prolyl- have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide synthesis and modification.
Biology: Serve as models for studying protein folding, structure, and function.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of peptide-based drugs and as additives in cosmetics and food products.
Mechanism of Action
The mechanism of action of peptides like L-Proline, L-methionyl-L-methionyl-L-arginyl-L-valyl-L-alanyl-L-prolyl- depends on their specific sequence and structure. These peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. The interactions often involve hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the activity or conformation of the target molecules.
Comparison with Similar Compounds
Similar Compounds
L-Proline: A non-essential amino acid involved in protein synthesis and collagen formation.
L-Methionine: An essential amino acid that serves as a precursor to other sulfur-containing amino acids.
L-Arginine: An essential amino acid involved in the synthesis of nitric oxide, a key signaling molecule.
L-Valine: A branched-chain amino acid important for muscle metabolism and tissue repair.
L-Alanine: A non-essential amino acid involved in glucose metabolism and energy production.
Uniqueness
The uniqueness of L-Proline, L-methionyl-L-methionyl-L-arginyl-L-valyl-L-alanyl-L-prolyl- lies in its specific sequence and the combination of amino acids, which confer distinct structural and functional properties. This peptide’s ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.
Properties
CAS No. |
264130-61-2 |
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Molecular Formula |
C34H60N10O8S2 |
Molecular Weight |
801.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C34H60N10O8S2/c1-19(2)26(30(48)39-20(3)31(49)43-15-7-10-24(43)32(50)44-16-8-11-25(44)33(51)52)42-29(47)22(9-6-14-38-34(36)37)41-28(46)23(13-18-54-5)40-27(45)21(35)12-17-53-4/h19-26H,6-18,35H2,1-5H3,(H,39,48)(H,40,45)(H,41,46)(H,42,47)(H,51,52)(H4,36,37,38)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
VXFBVWIYIIPMCO-OLDNPOFQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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